2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 2 with a 4-(2,5-dimethylphenyl)piperazine moiety and at position 7 with a phenyl group. This structural framework is characteristic of bioactive molecules targeting central nervous system receptors (e.g., serotonin or dopamine receptors), where the piperazine ring and aromatic substituents modulate receptor affinity and selectivity .
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-8-9-17(2)20(14-16)27-10-12-28(13-11-27)24-25-21-19(18-6-4-3-5-7-18)15-30-22(21)23(29)26-24/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSWVQUSYORFEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thienopyrimidine intermediate.
Substitution with 2,5-Dimethylphenyl Group: The final step involves the substitution of the piperazine ring with a 2,5-dimethylphenyl group, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives with piperazine and aryl substitutions have been extensively studied. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Lipophilicity: The target compound’s 2,5-dimethylphenyl group increases logP compared to benzyl (437.00, ) or fluorophenyl (412.52, ) analogs, favoring CNS activity.
- Steric Effects : Cyclohexyl (412.52, ) and dichlorophenyl (475.38, ) substituents create steric bulk, which may hinder target engagement compared to the target’s compact dimethylphenyl group.
- Electronic Effects : Fluorine and chlorine atoms in analogs (e.g., 4-fluorophenyl in ) enhance electronegativity, influencing hydrogen bonding and receptor affinity. The target’s unsubstituted phenyl lacks this effect, possibly simplifying metabolism .
Biological Activity
The compound 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and pharmacological potential of this compound, drawing from various research studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core with piperazine and phenyl substituents that contribute to its biological activity.
Synthesis
The synthesis of 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves multi-step reactions starting from readily available precursors. Various methodologies have been reported in literature for synthesizing thienopyrimidine derivatives, emphasizing the importance of optimizing reaction conditions for yield and purity.
Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 12.5 | Apoptosis induction |
| B | HeLa | 15.0 | Cell cycle arrest |
| C | A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated activity against a range of bacterial strains, suggesting potential for development as an antimicrobial agent.
Table 2: Antimicrobial Activity
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds within this class have shown promising anti-inflammatory effects. Experimental models have indicated that they can reduce inflammation markers significantly compared to controls.
Case Studies
Several case studies highlight the effectiveness of thienopyrimidine derivatives in preclinical models:
- Study on Cancer Cell Lines : A recent study evaluated the effect of a related thienopyrimidine on MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways.
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy against drug-resistant strains of bacteria, demonstrating significant inhibition and suggesting further exploration for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
